6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is a compound that belongs to the class of purines, which are nitrogen-containing heterocycles fundamental to various biological processes. This compound has garnered attention due to its potential role as an inhibitor of phosphatidylinositol 3-kinase delta, an enzyme implicated in several diseases, including cancer and autoimmune disorders . The structural complexity and biological significance of this compound make it a subject of interest in medicinal chemistry.
The compound can be classified as a purine derivative due to its structural features, which include a fused bicyclic structure containing nitrogen atoms. It is specifically designed to interact with biological targets, making it relevant in pharmacology. The synthesis and characterization of such compounds often originate from research and patent literature focused on drug discovery .
The synthesis of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine typically involves multi-step synthetic pathways. A common approach includes:
These methods highlight the versatility and complexity involved in synthesizing such bioactive compounds.
The molecular structure of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine features a purine base with a sulfanyl group linked to a pyridine ring. Key structural data includes:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets, affecting its pharmacological properties .
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine can undergo various chemical reactions, including:
The mechanism of action for 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine primarily involves its role as an inhibitor of phosphatidylinositol 3-kinase delta. Upon binding to the enzyme, it disrupts the signaling pathways associated with cell proliferation and survival, leading to:
The physical properties of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine include:
Chemical properties include:
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine holds significant potential in various scientific fields:
The synthesis of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine (C₁₁H₉N₅S) relies on nucleophilic substitution and coupling reactions. The primary route involves the alkylation of 6-mercaptopurine (6-MP) with 3-(chloromethyl)pyridine under basic conditions. This reaction proceeds via thiolate anion formation, which attacks the electrophilic benzylic carbon of the pyridylmethyl chloride derivative. Typical conditions employ anhydrous DMF as solvent and potassium carbonate (K₂CO₃) as base, yielding 65–78% after 12–24 hours at 60–80°C [1] [2].
The Mitsunobu reaction offers stereocontrol for chiral purine-thioether derivatives. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 6-MP couples with racemic or enantiopure alcohols (e.g., 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol) to form C–S bonds with inversion of configuration. Key challenges include regioselectivity (N-9 vs. N-7 alkylation), resolved through purine substituent engineering: Electron-donating groups (e.g., –NMe₂ at C-6) favor N-3 alkylation due to steric and electronic effects [2].
Table 1: Traditional Synthesis Optimization
Method | Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 6-MP, K₂CO₃, DMF, 80°C, 24h | 65–78 | N/A | Moderate yield |
Mitsunobu Reaction | PPh₃, DEAD, THF, 0°C to RT, 6h | 70–85 | N-9 predominant | Requires alcohol activation |
Pd-Catalyzed C–S Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 82 | Exclusive C-6 | Catalyst cost |
Alternative pathways include Pd-catalyzed C–S cross-coupling between 6-chloropurine and pyridylmethyl thiols, achieving 82% yield with Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene [5].
Solvent-free and atom-economical strategies minimize waste generation. Kabachnik–Fields reactions enable one-pot assembly of α-aminophosphonate-purine hybrids using montmorillonite K10 clay catalysis (85–92% yield, 30 min). This avoids toxic solvents while enhancing reaction mass efficiency (RME > 90%) [9].
Multicomponent reactions (MCRs) like the Biginelli-type condensation integrate aldehydes, thiourea, and β-ketoesters with 6-MP derivatives under aqueous conditions. Chitosan-supported catalysts facilitate recyclability (>5 cycles), reducing E-factors to <2 [9]. Key advantages include:
Table 2: Green Synthesis Metrics
Approach | Catalyst/Medium | Temperature (°C) | Time (h) | Atom Economy (%) |
---|---|---|---|---|
Clay-Catalyzed MCR | Montmorillonite K10, neat | 100 | 0.5 | 92 |
Aqueous Biginelli | Chitosan, H₂O/EtOH | 80 | 1.5 | 89 |
Magnetic Nanoparticles | Fe₃O₄@SiO₂, ethanol | 70 | 2 | 91 |
Microwave irradiation (MWI) accelerates 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine synthesis via dielectric heating. Reactions under MWI (100–150 W, 140°C) complete in 5–10 minutes versus 24 hours conventionally, improving yields by 15–30% [4] [7]. Key mechanisms include:
Ultrasound-assisted synthesis (40 kHz, 300 W) enhances mass transfer in heterogeneous reactions. Sonication of 6-MP and 3-(bromomethyl)pyridine in water with triethylamine achieves 94% yield in 25 minutes through cavitation-driven depassivation of reactants [9].
Table 3: Energy-Assisted Synthesis Parameters
Technique | Conditions | Time | Yield (%) | Energy Savings |
---|---|---|---|---|
Microwave | 140°C, 150 W, DMF, piperidine additive | 5–10 min | 88 | 50× vs. conventional |
Ultrasound | H₂O, Et₃N, 40 kHz, 25 min | 25 min | 94 | 40× vs. stirring |
Combined MW/US | Sequential irradiation, PEG-400 solvent | 15 min total | 97 | 70× |
Notably, combined MW/US protocols in polyethylene glycol (PEG-400) achieve near-quantitative yields (97%) within 15 minutes by synergizing thermal and mechanical effects [7] [9].
Resin-bound strategies enable rapid functionalization and purification. Wang resin-linked 6-chloropurine undergoes three-step modification: (1) Nucleophilic substitution with 3-mercaptomethylpyridine, (2) Suzuki coupling of C-8 position, (3) TFA cleavage. This achieves 75% overall yield with >95% purity after precipitation [7].
Merrifield resin functionalized with chloroalkyl groups anchors purine precursors via C-6 sulfanyl linkages. After elongation (e.g., N-alkylation), HF cleavage releases products without chromatography. Benefits include:
Table 4: Solid-Phase Synthesis Performance
Resin Type | Anchor Point | Cleavage Agent | Purity (%) | Scale (mmol/g) |
---|---|---|---|---|
Wang Resin | C-6 purine | TFA/H₂O (95:5) | >95 | 0.8 |
Merrifield | S-alkyl thioether | HF/pyridine | 92 | 1.2 |
Rink Amide | N-9 purine | 20% hexafluoroisopropanol | 98 | 0.6 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7